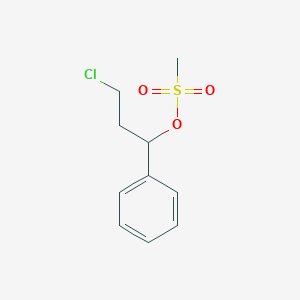
(3-chloro-1-phenylpropyl) methanesulfonate
Overview
Description
(3-chloro-1-phenylpropyl) methanesulfonate is an organic compound that belongs to the class of esters derived from methanesulfonic acid. This compound is characterized by the presence of a methanesulfonate group attached to a 3-chloro-1-phenyl-propyl moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 3-chloro-1-phenyl-propyl ester typically involves the esterification of methanesulfonic acid with 3-chloro-1-phenyl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of methanesulfonic acid 3-chloro-1-phenyl-propyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1-phenylpropyl) methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 3-chloro-1-phenyl-propanol.
Oxidation and Reduction: The phenyl group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include methanesulfonic acid, 3-chloro-1-phenyl-propanol, quinones, and cyclohexyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
(3-chloro-1-phenylpropyl) methanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methanesulfonic acid 3-chloro-1-phenyl-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid, which acts as a strong acid and can catalyze various chemical reactions. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanesulfonic acid 3-chloro-1-phenyl-propyl ester include:
- Methanesulfonic acid 3-(3-chloro-phenyl)-3-cyano-propyl ester
- Methanesulfonic acid 3-chloro-2-phenyl-propyl ester
- Methanesulfonic acid 3-chloro-1-phenyl-ethyl ester
Uniqueness
(3-chloro-1-phenylpropyl) methanesulfonate is unique due to its specific structural features, such as the presence of both a methanesulfonate group and a 3-chloro-1-phenyl-propyl moiety.
Properties
Molecular Formula |
C10H13ClO3S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
(3-chloro-1-phenylpropyl) methanesulfonate |
InChI |
InChI=1S/C10H13ClO3S/c1-15(12,13)14-10(7-8-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
KGTLAWKXWSHQBO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC(CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
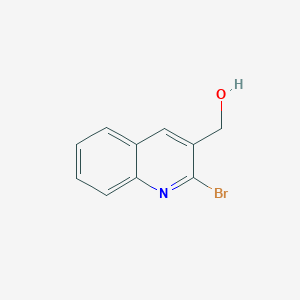
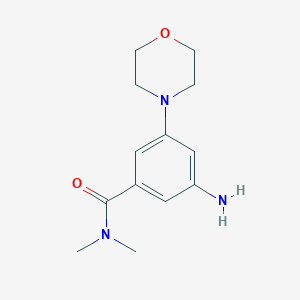
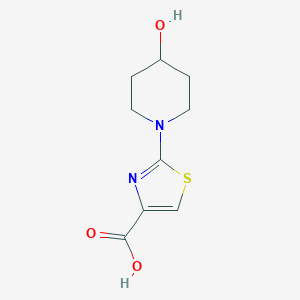

![(+/-)[2-(Hexahydro-1H-azepin-1-yl)-2-methyl-1-phenylpropyl]amine](/img/structure/B8330852.png)
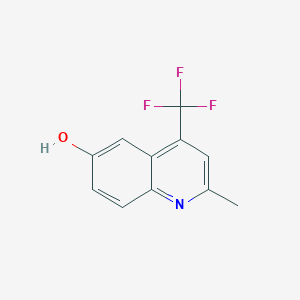
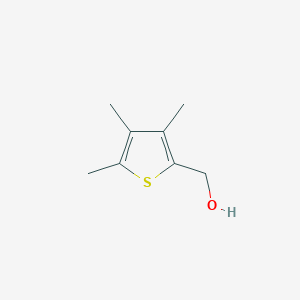
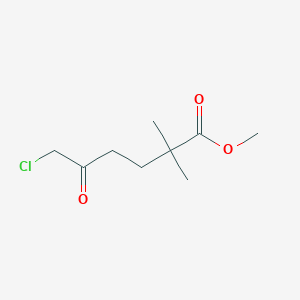
![(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL](/img/structure/B8330873.png)
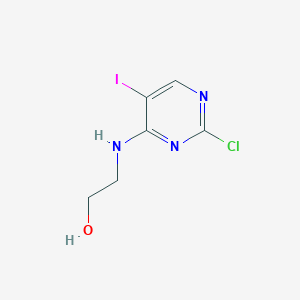
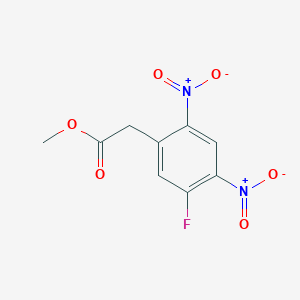


![N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride](/img/structure/B8330914.png)
